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Introduction

The discovery of nitrosamine impurities, such as N-Nitrosodimethylamine (NDMA) and N-

Nitrosodiethylamine (NDEA), in angiotensin II receptor blocker (ARB) medications, commonly

known as sartans, has been a significant concern for regulatory agencies and pharmaceutical

manufacturers since 2018.[1][2][3] Nitrosamines are classified as probable human carcinogens

based on animal studies, meaning long-term exposure above certain levels could increase the

risk of cancer.[4][5] These impurities can form during the drug's manufacturing process under

specific conditions.[1]

Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA)

and the European Medicines Agency (EMA), have established stringent acceptable intake (AI)

limits for various nitrosamines in pharmaceutical products.[5][6] This has necessitated the

development and validation of highly sensitive and robust analytical methods to detect and

quantify these impurities at trace levels, ensuring the safety and quality of sartan drugs.[3][7]

This application note provides detailed protocols and quantitative data for the analysis of

nitrosamine impurities in sartan drug substances and finished products, primarily focusing on

the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

technique.

Regulatory Framework

Regulatory agencies have set limits for the maximum daily intake of specific nitrosamine

impurities. If a drug product contains more than one nitrosamine, the total daily intake must not
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exceed the limit for the most potent impurity.[1][6] Initially, these limits were applied to the

active pharmaceutical ingredient (API), but recommendations have evolved to apply them to

the final drug product.[4][8]

Table 1: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

Nitrosamine
Impurity

Abbreviation
FDA AI Limit

(ng/day)
EMA AI Limit

(ng/day)

N-
Nitrosodimethylami
ne

NDMA 96[6][9] 96[8]

N-Nitrosodiethylamine NDEA 26.5[6][9] 26.5[8]

N-Nitroso-N-methyl-4-

aminobutyric acid
NMBA 96 96

N-

Nitrosoethylisopropyla

mine

NEIPA 26.5 26.5

N-

Nitrosodiisopropylami

ne

NDIPA 26.5 26.5

| N-Nitrosodibutylamine | NDBA | 26.5 | 26.5 |

Note: Limits are subject to updates by regulatory agencies. Manufacturers should consult the

latest guidance.

Experimental Protocols
The most common and robust methods for nitrosamine quantification are based on mass

spectrometry, coupled with either liquid or gas chromatography. LC-MS/MS is often preferred

for its high sensitivity, selectivity, and applicability to a wide range of nitrosamines.[10][11]

Protocol 1: Quantitative Analysis by LC-MS/MS
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This protocol describes a sensitive and validated method for the simultaneous quantification of

multiple nitrosamine impurities in sartan APIs (e.g., valsartan, losartan, irbesartan) and their

corresponding finished products.

1. Materials and Reagents

Standards: Analytical reference standards for target nitrosamines (NDMA, NDEA, NMBA,

etc.) and corresponding isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d4).

[10]

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

Reagents: Formic acid (LC-MS grade).

Sample Filters: 0.22 µm PVDF or hydrophilic PTFE syringe filters.[1][10]

2. Standard Solution Preparation

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each nitrosamine and

internal standard in methanol.[10]

Intermediate Standard Mix (e.g., 200 ng/mL): Prepare a mixed solution containing all target

nitrosamines by diluting the stock solutions with water or a suitable solvent.[12]

Internal Standard (IS) Working Solution (e.g., 400 ng/mL): Dilute the IS stock solution with

methanol.[10]

Calibration Standards (e.g., 2.5 - 50.0 ng/mL): Prepare a series of calibration standards by

serially diluting the intermediate standard mix. Add the IS working solution to each standard

to achieve a constant final concentration (e.g., 20 ng/mL).[10]

3. Sample Preparation Workflow

The following workflow is applicable to both sartan API and ground tablet powder.
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Sample Preparation

1. Weigh Sample
(250-500 mg of API or
ground tablet powder)

2. Add Internal Standard
& Methanol

3. Sonicate (5 min)

4. Add DI Water

5. Sonicate (5 min)

6. Centrifuge
(3000 x g, 5 min)

7. Filter Supernatant
(0.22 µm PVDF filter)

8. Transfer to Vial
for LC-MS/MS Analysis

Click to download full resolution via product page

Diagram 1: Detailed Sample Preparation Workflow (LC-MS/MS).
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Step-by-Step Procedure:

Accurately weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge

tube.[10]

Add 250 µL of the internal standard working solution (e.g., 400 ng/mL) and 250 µL of

methanol.[10]

Sonicate the tube for 5 minutes to facilitate extraction.[10]

Add 4.5 mL of deionized water to the tube.[10]

Sonicate again for 5 minutes to ensure complete dissolution.[10]

Centrifuge the sample at 3000 ×g for 5 minutes to pellet any undissolved excipients.[10]

Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean vial.[10]

The filtrate is now ready for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions

Table 2: Example LC-MS/MS Method Parameters
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Parameter Condition

LC System UPLC/HPLC System

Column
Xselect® HSS T3 (150 mm x 3.0 mm, 3.5 µm)

or equivalent C18 column[10]

Mobile Phase A 0.1% Formic Acid in Water[10]

Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol (2:8,

v/v)[10]

Flow Rate 0.6 mL/min

Column Temp. 40 °C

Injection Volume 10 µL

Gradient

0-1 min, 5% B; 1-5 min, 5-50% B; 5-6.5 min,

50% B; 6.5-7.5 min, 50-65% B; 7.5-8.5 min,

65% B; 8.5-9.5 min, 65-100% B; 9.5-12 min,

100% B; 12.1-15 min, 5% B (re-equilibration)

MS System Triple Quadrupole Mass Spectrometer

Ionization Mode Electrospray Ionization Positive (ESI+)

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for LC-MS/MS Analysis
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Analyte
Precursor Ion

(m/z)

Product Ion
(m/z)

(Quantifier)

Product Ion
(m/z)

(Qualifier)

Collision
Energy (eV)

NDMA 75 43 - -

NDEA 103 75 47 -

NMBA 147 117 71 -

NEIPA 117 75 47 -

NDIPA 131 89 43 -

NDBA 159 103 57 -

NDMA-d6 (IS) 81 46 - -

NDEA-d4 (IS) 107 77 - -

Note: Collision energies (CE) and other MS parameters must be optimized for the specific

instrument used. The table provides a general guide based on published methods.[1][10]

5. Data Analysis and System Suitability

Linearity: The calibration curve should exhibit a correlation coefficient (r) of greater than

0.995.[10]

Sensitivity: The method's sensitivity is determined by the Limit of Detection (LOD) and Limit

of Quantification (LOQ). The LOQ is often defined as the concentration yielding a signal-to-

noise ratio of 10.[12]

Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentration

levels. Recoveries should typically fall within 80-120%, with a relative standard deviation

(RSD) of ≤20%.[10]

Protocol 2: Quantitative Analysis by GC-MS/MS
(Summary)
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Gas Chromatography-Tandem Mass Spectrometry is another powerful technique, particularly

for more volatile nitrosamines.

Sample Preparation: Typically involves extraction of the sartan drug substance or product

(approx. 500 mg) with an organic solvent like dichloromethane (DCM).[13] The sample is

vortexed and centrifuged, and the organic layer is filtered before injection.[13]

GC-MS/MS Conditions: An Agilent DB-Select 624 UI column or similar is often used.[13]

Analysis is performed in splitless mode with helium as the carrier gas, coupled to a triple

quadrupole mass spectrometer operating in MRM mode.[13][14]

Quantitative Data and Method Performance
The performance of analytical methods is critical for ensuring accurate results. The following

table summarizes typical performance characteristics from published methods.

Table 4: Comparison of Method Performance Characteristics

Method Analyte(s)
LOQ (ng/g or

ppb)
Recovery (%) Reference

LC-MS/MS
12
Nitrosamines

50 ng/g 80 - 120% [10]

LC-MS/MS NDEA & NDMA 40 & 100 ng/g - [10]

| GC-MS/MS | 9 Nitrosamines | ~30 ng/g | 80 - 120% |[13] |

Workflow and Logic Diagrams
Visualizing the overall process and logic helps in understanding the context of the analytical

work.
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General Analytical Workflow

Step 1: Risk Assessment
(Evaluate manufacturing process)

Step 2: Method Development
& Validation

Step 3: Confirmatory Testing
(LC-MS/MS or GC-MS/MS)

Step 4: Implement Control Strategy
(If impurities are detected)

Step 5: Reporting & Release

Click to download full resolution via product page

Diagram 2: General Workflow for Nitrosamine Control.
Diagram 3: Logical Flow for Risk Mitigation.

Conclusion

The quantitative analysis of nitrosamine impurities in sartan drugs is a critical activity for

ensuring patient safety. LC-MS/MS offers a robust, sensitive, and specific platform for this

purpose, capable of meeting the stringent limits set by regulatory authorities. The detailed

protocol provided in this note serves as a comprehensive guide for researchers, scientists, and

quality control professionals. It is imperative that any method used is fully validated according

to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the
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results.[10] Continuous monitoring and process evaluation are essential to prevent and control

the presence of these impurities in pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Quantitative Analysis of Nitrosamine
Impurities in Sartan Drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12415236#quantitative-analysis-of-nitrosamine-
impurities-in-sartan-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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